IUPAC name for 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine
IUPAC name for 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine
An In-Depth Technical Guide to tert-butyl 3-[(4-(trifluoromethyl)phenyl)amino]piperidine-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of tert-butyl 3-[(4-(trifluoromethyl)phenyl)amino]piperidine-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its precise chemical identity, structural significance, and strategic applications in the synthesis of complex pharmaceutical agents. This document details a representative synthetic protocol, methods for spectroscopic characterization, and the critical subsequent reaction of Boc deprotection, which unlocks its potential as a versatile intermediate. The guide is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this compound's properties and utility.
Chemical Identity and Physicochemical Properties
The compound commonly referred to as 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine is formally identified under the IUPAC nomenclature system. Understanding the precise nomenclature is critical for unambiguous communication in scientific literature and regulatory documentation.
The correct IUPAC name for this molecule is tert-butyl 3-[(4-(trifluoromethyl)phenyl)amino]piperidine-1-carboxylate .[1] This name systematically describes its three core components: the piperidine heterocycle, the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, and the 4-(trifluoromethyl)phenylamino substituent at the 3-position of the piperidine ring.[1]
Caption: Molecular structure of the title compound.
Table 1: Physicochemical and Registration Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | tert-butyl 3-[(4-(trifluoromethyl)phenyl)amino]piperidine-1-carboxylate | [1] |
| CAS Number | 816468-50-5 | [1] |
| Molecular Formula | C₁₇H₂₃F₃N₂O₂ | [1] |
| Molecular Weight | 344.37 g/mol | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)N1C(C(CC1)NC2=CC=C(C=C2)C(F)(F)F) |[1] |
Strategic Importance in Medicinal Chemistry
The utility of this compound in drug discovery is not accidental; it is a result of the deliberate combination of three structurally significant motifs, each contributing unique and valuable properties to a potential drug candidate.
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The Piperidine Scaffold: The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[2] Its saturated, non-planar structure allows for the precise three-dimensional positioning of substituents, which is critical for selective binding to biological targets. Furthermore, the piperidine nitrogen can be protonated at physiological pH, enhancing aqueous solubility and enabling ionic interactions with receptor sites.[2]
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The Trifluoromethyl (CF₃) Group: The introduction of fluorine, particularly as a CF₃ group, is a well-established strategy in modern drug design.[3] The CF₃ group is highly electronegative and lipophilic, which can profoundly influence a molecule's properties:
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This often increases the drug's half-life.
-
Binding Affinity: The CF₃ group can engage in favorable interactions within a protein's binding pocket, including dipole-dipole and hydrophobic interactions, thereby enhancing potency.
-
Lipophilicity & Bioavailability: It increases the overall lipophilicity of the molecule, which can improve its ability to cross cell membranes and enhance bioavailability.
-
-
The tert-butoxycarbonyl (Boc) Protecting Group: The Boc group is an essential tool in multi-step organic synthesis. Its primary role is to temporarily render the highly nucleophilic piperidine nitrogen unreactive, preventing it from participating in undesired side reactions.[1] Its key advantages are its stability under a wide range of reaction conditions (e.g., basic, hydrogenolytic) and its clean, straightforward removal under acidic conditions, which is often the final step before revealing the active pharmaceutical ingredient (API).[4]
Synthesis and Purification Protocol
While several synthetic routes are possible, a common and reliable method for preparing this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms the crucial C-N bond between the piperidine and aryl moieties.
Caption: Workflow for Buchwald-Hartwig Synthesis.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
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tert-butyl 3-aminopiperidine-1-carboxylate (1.0 eq)
-
1-bromo-4-(trifluoromethyl)benzene (1.1 eq)
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
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(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 eq)
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Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
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Preparation: To a dry, oven-baked flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, BINAP, and sodium tert-butoxide.
-
Solvent & Reagents: Add anhydrous toluene, followed by tert-butyl 3-aminopiperidine-1-carboxylate and 1-bromo-4-(trifluoromethyl)benzene via syringe.
-
Reaction: Heat the mixture to 100°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Quench carefully by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.[5]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.
Expert Insights & Rationale:
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Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at high temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high yield.
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Choice of Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.
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Ligand Selection: BINAP is a bulky phosphine ligand that stabilizes the palladium center and promotes the reductive elimination step, which forms the desired C-N bond.
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Purification: Column chromatography is essential to remove unreacted starting materials, catalyst residues, and any byproducts, ensuring the high purity required for subsequent synthetic steps.[5]
Spectroscopic Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step in any synthetic workflow. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for structural elucidation.
Table 2: Representative Spectroscopic Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR | - Singlet (~1.4 ppm, 9H) for the Boc group's tert-butyl protons.- Multiplets (1.5-4.0 ppm) for the piperidine ring protons.- Aromatic protons (~6.5-7.5 ppm) showing characteristic splitting for a 1,4-disubstituted benzene ring.- Broad singlet for the N-H proton. |
| ¹³C NMR | - Signal (~28 ppm) for the three equivalent methyl carbons of the Boc group.- Signal (~80 ppm) for the quaternary carbon of the Boc group.- Signals for the piperidine ring carbons.- Aromatic carbon signals, including a quartet for the CF₃-bearing carbon due to C-F coupling.- Signal (~155 ppm) for the carbonyl carbon of the Boc group. |
| ¹⁹F NMR | - A single, sharp singlet in the region typical for a CF₃ group attached to an aromatic ring. |
| HRMS (ESI+) | - Calculation for [M+H]⁺ (C₁₇H₂₄F₃N₂O₂⁺) should match the observed m/z value to within 5 ppm, confirming the molecular formula. |
Note: Exact chemical shifts (ppm) can vary based on the solvent used for analysis. The data presented are hypothetical but based on established chemical principles.
Key Reactions: Boc Deprotection for API Synthesis
The true value of tert-butyl 3-[(4-(trifluoromethyl)phenyl)amino]piperidine-1-carboxylate lies in its role as a protected intermediate. The final step in many synthetic sequences involving this compound is the removal of the Boc group to unmask the secondary amine, which can then be further functionalized.
Caption: Boc deprotection and subsequent functionalization.
Protocol: Acid-Catalyzed Boc Deprotection
Materials:
-
tert-butyl 3-[(4-(trifluoromethyl)phenyl)amino]piperidine-1-carboxylate (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA) (5-10 eq) or 4M HCl in Dioxane
Procedure:
-
Dissolution: Dissolve the Boc-protected starting material in anhydrous DCM in a round-bottom flask.
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Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the disappearance of the starting material by TLC.
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Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Neutralization: Dissolve the resulting residue (the amine salt) in DCM and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and generate the free amine.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected product, which can be used immediately in the next step.
Trustworthiness & Self-Validation:
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TLC Monitoring: The deprotected amine is significantly more polar than the Boc-protected starting material. A successful reaction will show the disappearance of the starting spot and the appearance of a new spot with a much lower Rf value.
-
Acid Choice: TFA is effective and easily removed in vacuo. 4M HCl in dioxane is another common choice, which often precipitates the product as its hydrochloride salt, facilitating isolation.[6][7]
-
Anhydrous Conditions: While not as critical as in the palladium coupling, using dry solvents can prevent unwanted side reactions, especially if other sensitive functional groups are present.[6]
Conclusion
tert-butyl 3-[(4-(trifluoromethyl)phenyl)amino]piperidine-1-carboxylate is a high-value synthetic intermediate whose structure is purpose-built for modern drug discovery. The strategic combination of a versatile piperidine core, a metabolically robust trifluoromethyl group, and a synthetically crucial Boc protecting group makes it an indispensable tool for accessing novel and complex molecular architectures. The protocols and insights provided in this guide underscore its utility and provide a framework for its effective synthesis, characterization, and application in the development of next-generation therapeutics.
References
- BenchChem. (n.d.). 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine.
- SciELO México. (n.d.). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate.
- BenchChem. (n.d.). Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives.
- ResearchGate. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate.
- PubMed Central (PMC). (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- PubMed Central (PMC). (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- PubChem. (n.d.). (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate.
- ResearchGate. (2025). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
- Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
- PubChem. (n.d.). tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Chemical Synthesis: The Versatile Applications of N-Boc-3-(4-Aminophenyl)piperidine.
- ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- MDPI. (n.d.). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
- BLDpharm. (n.d.). tert-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate.
- Pharmaffiliates. (n.d.). (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.
- Journal of Global Trends in Pharmaceutical Sciences. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
- ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines.
- MCE. (n.d.). (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.
- Federal Register. (2022). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical.
- Advanced ChemBlocks. (n.d.). 1-Boc-3-amino-3-trifluoromethylpiperidine.
- precisionFDA. (n.d.). 3-(N-BOC-AMINO)PIPERIDINE.
- BenchChem. (n.d.). 1-Boc-4-(4-fluoro-phenylamino)-piperidine.
Sources
- 1. 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine | 816468-50-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. jgtps.com [jgtps.com]
